molecular formula C11H11BrN2O2 B13925628 Ethyl 5-bromo-1H-indazole-1-acetate

Ethyl 5-bromo-1H-indazole-1-acetate

Cat. No.: B13925628
M. Wt: 283.12 g/mol
InChI Key: OUKXNXRYMYIIPC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-1-acetate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-indazole-1-acetate typically involves the bromination of 1H-indazole followed by esterification. One common method includes the reaction of 1H-indazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting 5-bromo-1H-indazole is then reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indazole-1-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indazole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 5-substituted indazole derivatives.

    Reduction: Formation of 1H-indazole-1-ethanol derivatives.

    Oxidation: Formation of indazole-3-carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 5-bromo-1H-indazole-1-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Ethyl 5-bromo-1H-indazole-1-acetate can be compared with other indazole derivatives such as:

    5-Bromo-1H-indazole: Lacks the ester group, making it less versatile in certain synthetic applications.

    Ethyl 1H-indazole-1-acetate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

The presence of both the bromine atom and the ethyl ester group in this compound makes it unique and valuable for various synthetic and research applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 2-(5-bromoindazol-1-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3

InChI Key

OUKXNXRYMYIIPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

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